![molecular formula C20H20ClN B14220017 Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-50-1](/img/structure/B14220017.png)
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl acetylene with phenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a substitution reaction with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires careful monitoring of temperature and pH .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets. It is known to act as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. This interaction leads to the modulation of neurotransmitter release and has implications for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in a different position.
Quinoline: Contains a fused benzene and pyridine ring system.
1-(3-Chloropropyl)piperidine: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its highly functionalized structure, which provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
592521-50-1 |
|---|---|
Molekularformel |
C20H20ClN |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
1-[1-(3-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-11-7-10-18(16-19)20(22-14-5-2-6-15-22)13-12-17-8-3-1-4-9-17/h1,3-4,7-11,16,20H,2,5-6,14-15H2 |
InChI-Schlüssel |
BGIDOLBKFJYBEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




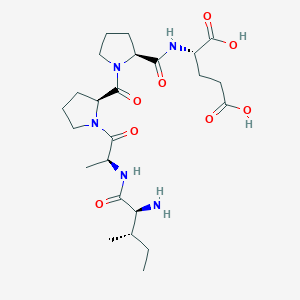
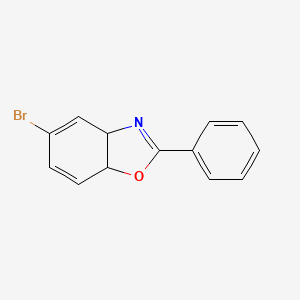

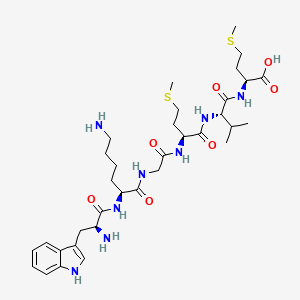




![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
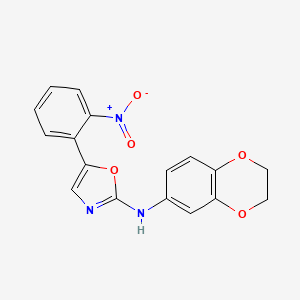
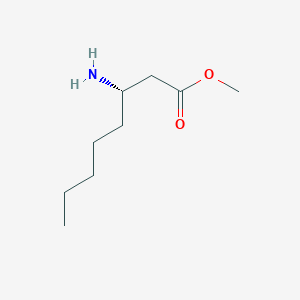
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
